N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders . .
Mode of Action
One study suggests that a compound with a similar structure induced cell apoptosis, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and tubulin polymerization.
Biochemical Pathways
Given that indole derivatives have been found to possess various biological activities , it is plausible that this compound could affect multiple pathways and their downstream effects.
Result of Action
A compound with a similar structure was found to induce cell apoptosis and inhibit tubulin polymerization , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Mesityl Group: The mesityl group can be introduced through Friedel-Crafts alkylation or acylation reactions. These reactions involve the use of mesitylene and a suitable catalyst, such as aluminum chloride.
Thioacetamide Linkage Formation: The final step involves the formation of the thioacetamide linkage. This can be achieved by reacting the indole derivative with mesityl chloride and thioacetamide under appropriate conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioacetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide is unique due to the presence of the mesityl group and the thioacetamide linkage, which confer distinct chemical properties and biological activities. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-13-9-14(2)20(15(3)10-13)21-19(23)12-24-18-11-22(4)17-8-6-5-7-16(17)18/h5-11H,12H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNOKBRKVMSNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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